2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Medicinal Chemistry Aldose Reductase SAR

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a synthetic phthalazinone derivative carrying an N3-isobutyl group and a C1-acetic acid side chain, with molecular formula C14H16N2O3 and molecular weight 260.29 g/mol. It belongs to the oxophthalazinyl acetic acid class, a scaffold historically explored for aldose reductase inhibition and more recently implicated in DGAT1 modulation.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 1401319-27-4
Cat. No. B2978460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
CAS1401319-27-4
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESCC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O
InChIInChI=1S/C14H16N2O3/c1-9(2)8-16-14(19)11-6-4-3-5-10(11)12(15-16)7-13(17)18/h3-6,9H,7-8H2,1-2H3,(H,17,18)
InChIKeyWWGCQJIITGFLBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS 1401319-27-4): Procurement-Relevant Identity and Class Context


2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a synthetic phthalazinone derivative carrying an N3-isobutyl group and a C1-acetic acid side chain, with molecular formula C14H16N2O3 and molecular weight 260.29 g/mol . It belongs to the oxophthalazinyl acetic acid class, a scaffold historically explored for aldose reductase inhibition and more recently implicated in DGAT1 modulation [1]. The compound is commercially supplied at ≥95% purity by multiple vendors for research use only .

Why 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Cannot Be Replaced by Other Phthalazinone Acetic Acids Without Quantitative Justification


Phthalazinone acetic acid derivatives display pronounced sensitivity to N3-substituent identity and side-chain length; literature on aldose reductase and DGAT1 inhibitors demonstrates that even single-carbon homologation or branching changes can shift potency by >10-fold [1]. The isobutyl group introduces a unique steric and lipophilic profile distinct from linear (ethyl, propyl) or bulkier (benzyl) substituents on the phthalazinone core . The acetic acid side chain further differentiates it from the corresponding propanoic acid analog (CAS 1344687-94-0), where the additional methylene alters carboxylate positioning and pKa, potentially affecting enzyme binding . Generic substitution without matched experimental data therefore risks invalidating SAR assumptions, procurement specifications, and assay reproducibility.

Quantitative Differentiation Evidence for 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Relative to Closest Analogs


N3-Isobutyl vs. N3-Ethyl Substitution: Predicted Lipophilicity and Steric Bulk Differentiation

The isobutyl group at N3 introduces approximately 2 additional heavy atoms and a branched topology compared to the ethyl analog (CAS 28081-53-0). Predicted cLogP for the target compound is ~1.9, versus ~1.1 for the N3-ethyl analog, representing a ΔcLogP of +0.8 [1]. This increased lipophilicity is expected to enhance passive membrane permeability but may reduce aqueous solubility. The branched isobutyl group also imposes greater steric demand, which can alter binding pose within the aldose reductase active site relative to the linear ethyl substituent [2].

Medicinal Chemistry Aldose Reductase SAR

Acetic Acid Side Chain vs. Propanoic Acid Homolog: Carboxylate Positioning and Predicted pKa

The acetic acid side chain (one methylene spacer) in the target compound positions the carboxylate closer to the phthalazinone core compared to the propanoic acid analog (CAS 1344687-94-0; two methylene spacers). Predicted pKa for the acetic acid derivative is ~4.2, versus ~4.5 for the propanoic acid homolog, a ΔpKa of ~0.3 units . This difference may influence ionization state at physiological pH and affect hydrogen-bonding interactions with target enzymes such as aldose reductase or DGAT1 [1].

Enzyme Inhibition Molecular Recognition Physicochemical Profiling

Molecular Weight and Heavy Atom Count Differentiation for Permeability and Fragment-Based Screening

With MW 260.29 g/mol and 19 heavy atoms, the target compound occupies a distinct property space compared to smaller (e.g., N3-ethyl analog, MW 232.24, 17 heavy atoms) and larger (e.g., N3-benzyl or propanoic acid analogs, MW >274) derivatives in the same series . This MW window balances fragment-like efficiency with sufficient complexity for target engagement, positioning it favorably for fragment-based screening libraries where lead-likeness and permeability are critical selection criteria.

Fragment-Based Drug Discovery Permeability Library Design

Commercial Availability and Purity Benchmarks Enable Reproducible Procurement

The compound is available from multiple independent vendors with specified purity levels (95–98%) and defined storage conditions (2–8°C, sealed dry) . In contrast, several close analogs (e.g., N3-propyl, N3-allyl derivatives) are not commercially stocked or are available only from single sources, increasing supply chain risk . The multi-vendor availability of the target compound reduces single-source dependency and facilitates lot-to-lot consistency verification across independent laboratories.

Compound Procurement Reproducibility Quality Control

Procurement-Driven Application Scenarios for 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid


Aldose Reductase Inhibitor Screening and Diabetic Complication Research

Based on the oxophthalazinyl acetic acid scaffold recognized in Pfizer patents for aldose reductase inhibition, this compound can serve as a screening candidate for diabetic cataract, retinopathy, and neuropathy programs [1]. The isobutyl substituent provides a differentiated lipophilic profile for SAR exploration relative to known ethyl-substituted leads.

DGAT1 Inhibitor Discovery and Metabolic Disease Target Validation

Phthalazinone-containing compounds have been claimed as DGAT1 inhibitors in recent patent filings targeting obesity and insulin resistance [1]. The acetic acid side chain of this compound offers a distinct carboxylate positioning relative to propanoic acid analogs, enabling systematic side-chain SAR studies in triglyceride synthesis inhibition assays.

Fragment-Based Library Design and Lead Optimization

With MW 260.29 and a balanced lipophilic-hydrophilic profile, the compound occupies the upper fragment / lower lead-like chemical space, making it suitable for fragment-based screening libraries and as a starting point for structure-guided optimization of phthalazinone-based inhibitors [1].

Analytical Reference Standard and Method Development

Multi-vendor commercial availability at certified purity (95–98%) supports its use as an analytical reference standard for HPLC, LC-MS, and NMR method development in pharmaceutical QC and impurity profiling workflows, reducing the reliance on single-source procurement [1].

Quote Request

Request a Quote for 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.